molecular formula C9H7ClN2O B1384187 5-Chloro-2-(1H-pyrazol-5-yl)phenol CAS No. 114485-99-3

5-Chloro-2-(1H-pyrazol-5-yl)phenol

Cat. No. B1384187
M. Wt: 194.62 g/mol
InChI Key: AIYKZADXHCJVCC-UHFFFAOYSA-N
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Description

5-Chloro-2-(1H-pyrazol-5-yl)phenol is an organic compound with the empirical formula C9H7ClN2O and a molecular weight of 194.62 . It is a member of the pyrazole class of compounds, which are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions.


Synthesis Analysis

The synthesis of arylpyrazoles, including 5-Chloro-2-(1H-pyrazol-5-yl)phenol, has been reported in the literature . They were prepared by the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones and hydrazine hydrate or phenylhydrazine .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(1H-pyrazol-5-yl)phenol can be represented by the SMILES string OC1=CC(Cl)=CC=C1C2=CC=NN2 . This indicates that the molecule contains a phenol group (OC1=CC=CC=C1) attached to a 5-chloro-2-pyrazolyl group (C2=CC=NN2).


Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-2-(1H-pyrazol-5-yl)phenol are not detailed in the search results, it is known that pyrazole compounds can participate in a variety of chemical reactions due to their unique structure .


Physical And Chemical Properties Analysis

5-Chloro-2-(1H-pyrazol-5-yl)phenol is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Antifungal Activities

The compound has been explored for its antifungal properties. Specifically, derivatives such as 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenols have shown promising antifungal abilities against various phytopathogenic fungi. For example, certain derivatives exhibited significant antifungal capabilities against Colletotrichum gloeosporioides, highlighting the potential of 5-Chloro-2-(1H-pyrazol-5-yl)phenol derivatives in agricultural and pharmaceutical applications (Zhang et al., 2016).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical studies on derivatives of 5-Chloro-2-(1H-pyrazol-5-yl)phenol have provided insights into their molecular structure and potential biological effects. These computational studies help in understanding the interaction mechanisms of these compounds with biological targets, thereby aiding in the design of new therapeutic agents with improved efficacy (Viji et al., 2020).

Synthesis and Characterization of Novel Derivatives

The versatility of 5-Chloro-2-(1H-pyrazol-5-yl)phenol allows for the synthesis of a wide range of novel derivatives with potential applications in various fields. Studies have shown the successful synthesis and characterization of new compounds, providing a foundation for further exploration of their pharmacological and material science applications (Ashok et al., 2016).

Coordination Behavior and Reactivity in Metal Complexes

Research on the coordination behavior and reactivity of phenol-substituted bis(pyrazolyl)methane ligands, including those related to 5-Chloro-2-(1H-pyrazol-5-yl)phenol, has contributed to the development of new metal complexes. These complexes have applications in catalysis, material science, and as sensors for detecting various substances, demonstrating the compound's utility beyond pharmaceuticals (Strianese et al., 2011).

Corrosion Inhibition

Derivatives of 5-Chloro-2-(1H-pyrazol-5-yl)phenol have shown potential as corrosion inhibitors, which is critical for extending the lifespan of metals in various industrial applications. Studies have highlighted their effectiveness in protecting mild steel against corrosion, showcasing the compound's versatility and potential in industrial maintenance (Lgaz et al., 2020).

Safety And Hazards

The compound is classified under the GHS07 hazard class, with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

5-chloro-2-(1H-pyrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-6-1-2-7(9(13)5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYKZADXHCJVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00765965
Record name 3-Chloro-6-(1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00765965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(1H-pyrazol-5-yl)phenol

CAS RN

114485-99-3
Record name 3-Chloro-6-(1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00765965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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